molecular formula C9H13Cl2NO2 B13824862 4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine

4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine

Cat. No.: B13824862
M. Wt: 238.11 g/mol
InChI Key: OOUZPAHXXHUISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone is a chemical compound with the molecular formula C9H13Cl2NO2 It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a methyl group, as well as a morpholine ring attached to a methanone group

Preparation Methods

The synthesis of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone involves several steps. One common synthetic route includes the reaction of 2,2-dichloro-1-methylcyclopropane with morpholine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H13Cl2NO2

Molecular Weight

238.11 g/mol

IUPAC Name

(2,2-dichloro-1-methylcyclopropyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H13Cl2NO2/c1-8(6-9(8,10)11)7(13)12-2-4-14-5-3-12/h2-6H2,1H3

InChI Key

OOUZPAHXXHUISZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.